

# Comparative Analysis of Lenvatinib in Pivotal Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Lenvatinib's performance against other therapeutic agents in two key indications: unresectable hepatocellular carcinoma (HCC) and advanced renal cell carcinoma (RCC). The data is derived from the pivotal REFLECT and CLEAR clinical trials.

#### **Mechanism of Action of Lenvatinib**

Lenvatinib is a multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs) implicated in pathogenic angiogenesis, tumor growth, and cancer progression.[1][2][3][4][5] Its primary mechanism involves the inhibition of vascular endothelial growth factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3) and fibroblast growth factor (FGF) receptors (FGFR1, 2, 3, and 4).[1][2][4] Additionally, it inhibits other RTKs such as the platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET.[1][3][4] This broad-spectrum inhibition disrupts downstream signaling pathways, leading to reduced tumor angiogenesis and cell proliferation.[2][5]





Click to download full resolution via product page

Figure 1: Lenvatinib's multi-target inhibition of key signaling pathways.

# Unresectable Hepatocellular Carcinoma: Lenvatinib vs. Sorafenib (REFLECT Trial)

The REFLECT study was a phase 3, multicenter, randomized, open-label, non-inferiority trial comparing the efficacy and safety of Lenvatinib with Sorafenib in the first-line treatment of patients with unresectable hepatocellular carcinoma.[6][7][8][9][10]

#### **Experimental Protocol: REFLECT Trial**





Click to download full resolution via product page

Figure 2: Workflow of the REFLECT clinical trial.

### **Data Presentation: Efficacy and Safety**



| Efficacy Endpoint                          | Lenvatinib (n=478) | Sorafenib (n=476) | Hazard Ratio (95%<br>CI)        |
|--------------------------------------------|--------------------|-------------------|---------------------------------|
| Median Overall<br>Survival (OS)            | 13.6 months        | 12.3 months       | 0.92 (0.79-1.06)                |
| Median Progression-<br>Free Survival (PFS) | 7.4 months         | 3.7 months        | 0.66 (0.57-0.77)                |
| Objective Response<br>Rate (ORR)           | 24.1%              | 9.2%              | Odds Ratio: 3.13<br>(2.15-4.56) |

Table 1: Key Efficacy Outcomes from the REFLECT Trial.[11]

| Adverse Event (Grade ≥3)             | Lenvatinib | Sorafenib |
|--------------------------------------|------------|-----------|
| Hypertension                         | 23%        | 14%       |
| Palmar-plantar<br>erythrodysesthesia | 3%         | 11%       |
| Decreased appetite                   | 5%         | 1%        |
| Diarrhea                             | 4%         | 4%        |
| Proteinuria                          | 6%         | 2%        |

Table 2: Common Grade ≥3 Treatment-Emergent Adverse Events in the REFLECT Trial.[6][8]

# Advanced Renal Cell Carcinoma: Lenvatinib + Pembrolizumab vs. Sunitinib (CLEAR Trial)

The CLEAR (Study 307/KEYNOTE-581) trial was a phase 3, randomized, open-label study evaluating the efficacy and safety of Lenvatinib in combination with Pembrolizumab versus Sunitinib as a first-line treatment for patients with advanced renal cell carcinoma.[12][13][14] [15][16]

### **Experimental Protocol: CLEAR Trial**





Click to download full resolution via product page

Figure 3: Workflow of the CLEAR clinical trial.

## **Data Presentation: Efficacy and Safety**



| Efficacy Endpoint                          | Lenvatinib +<br>Pembrolizumab<br>(n=355) | Sunitinib (n=357) | Hazard Ratio (95%<br>CI)           |
|--------------------------------------------|------------------------------------------|-------------------|------------------------------------|
| Median Overall<br>Survival (OS)            | 53.7 months                              | 54.3 months       | 0.79 (0.63-0.99)                   |
| Median Progression-<br>Free Survival (PFS) | 23.9 months                              | 9.2 months        | 0.47 (0.38-0.57)                   |
| Objective Response<br>Rate (ORR)           | 71.3%                                    | 36.7%             | Relative Risk: 1.94<br>(1.67-2.26) |
| Complete Response<br>Rate                  | 18.3%                                    | 4.8%              |                                    |

Table 3: Key Efficacy Outcomes from the CLEAR Trial (Final Prespecified OS Analysis).[14][15]

| Adverse Event (Grade ≥3)             | Lenvatinib +<br>Pembrolizumab | Sunitinib |
|--------------------------------------|-------------------------------|-----------|
| Hypertension                         | 29.3%                         | 17.5%     |
| Diarrhea                             | 9.9%                          | 5.1%      |
| Proteinuria                          | 7.9%                          | 3.9%      |
| Fatigue                              | 6.5%                          | 4.8%      |
| Palmar-plantar<br>erythrodysesthesia | 1.4%                          | 6.2%      |

Table 4: Common Grade ≥3 Treatment-Emergent Adverse Events in the CLEAR Trial. Data derived from various reports on the CLEAR trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Lenvatinib: mechanism of action and anti-cancer therapy\_Chemicalbook [chemicalbook.com]
- 3. mims.com [mims.com]
- 4. Lenvatinib StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. qingmupharm.com [qingmupharm.com]
- 6. jwatch.org [jwatch.org]
- 7. karger.com [karger.com]
- 8. New Post-Hoc Analysis from Phase 3 REFLECT Trial Presented at ESMO GI 2024 Explores Efficacy Outcomes with LENVIMA® (lenvatinib) Based on Depth of Tumor Response in Unresectable Hepatocellular Carcinoma [prnewswire.com]
- 9. REFLECT-a phase 3 trial comparing efficacy and safety of lenvatinib to sorafenib for the treatment of unresectable hepatocellular carcinoma: an analysis of Japanese subset PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lenvimahcp.com [lenvimahcp.com]
- 11. targetedonc.com [targetedonc.com]
- 12. First-Line Lenvatinib/Pembrolizumab vs Sunitinib in Advanced Renal Cell Carcinoma Extended Follow-up of the CLEAR Trial - The ASCO Post [ascopost.com]
- 13. Lenvatinib plus pembrolizumab versus sunitinib as first-line treatment of patients with advanced renal cell carcinoma (CLEAR): extended follow-up from the phase 3, randomised, open-label study PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Lenvatinib Plus Pembrolizumab Versus Sunitinib in First-Line Treatment of Advanced Renal Cell Carcinoma: Final Prespecified Overall Survival Analysis of CLEAR, a Phase III Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CLEAR: Lenvatinib plus Pembrolizumab Improves Progression-Free Survival and Overall Survival versus Sunitinib in First-Line Setting [theoncologynurse.com]
- To cite this document: BenchChem. [Comparative Analysis of Lenvatinib in Pivotal Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b241495#replicating-published-studies-on-levatin]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com